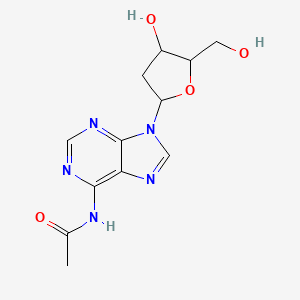

N6-Acetyl-2'-deoxyadenosine

Description

Significance of Post-Synthetic Nucleoside Modifications in Nucleic Acids and Cellular Regulation

Post-synthetic nucleoside modifications are chemical alterations that occur to nucleosides within a nucleic acid polymer after it has been synthesized. These modifications are not merely decorative but are integral to the regulation of gene expression and other cellular functions. vulcanchem.comCurrent time information in West Northamptonshire, GB. In DNA, modifications such as 5-methylcytosine (B146107) (5mC) and N6-methyladenine (6mA) are key epigenetic markers that can influence how genes are read without changing the underlying genetic sequence. Current time information in West Northamptonshire, GB.imrpress.com These modifications can impact chromatin structure, DNA stability, and the binding of proteins that regulate transcription. Current time information in West Northamptonshire, GB.

In RNA, the diversity of modifications is even greater, with over 150 identified types that contribute to the structural stability, localization, and function of different RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). sigmaaldrich.com These modifications can fine-tune protein translation rates and are involved in cellular stress responses. vulcanchem.com The dynamic nature of these modifications allows cells to respond to developmental cues and environmental changes, highlighting their importance in maintaining cellular homeostasis. nih.gov

Overview of N6-Substituted Adenosine (B11128) Derivatives and Their Biological Context

N6-Acetyl-2'-deoxyadenosine belongs to a broader class of compounds known as N6-substituted adenosine derivatives. These are molecules where a chemical group is attached to the nitrogen atom at the 6th position of the adenine (B156593) base. This family of compounds exhibits a wide range of biological activities, largely due to their ability to interact with adenosine receptors (A1, A2A, A2B, and A3). researchgate.net These receptors are involved in numerous physiological and pathological processes, making N6-substituted adenosine derivatives promising candidates for therapeutic development. researchgate.net

Researchers have synthesized a variety of these derivatives to act as agonists or antagonists for specific adenosine receptor subtypes, leading to potential treatments for cancer, viral infections, and inflammatory diseases. medchemexpress.com For instance, certain N6-substituted adenosines have demonstrated antiproliferative effects on cancer cells and have been investigated for their potential as anticancer agents. The modification at the N6-position is a key determinant of the compound's biological specificity and activity. researchgate.net

Academic and Research Perspectives on N6-Acetylation of 2'-Deoxyadenosine (B1664071)

Academic and research interest in this compound stems primarily from its role as a stable analog of N6-methyl-2'-deoxyadenosine (N6-mdA), a naturally occurring epigenetic mark in the DNA of various organisms, from bacteria to mammals. nih.govacs.org The study of N6-mdA has been challenging due to its dynamic nature and low abundance in some species. This compound provides a valuable tool for researchers to investigate the biological functions of N6-adenine modifications in DNA. vulcanchem.com

Research has indicated that this compound can be used in in vitro studies to explore the mechanisms of DNA methylation and its impact on gene expression. vulcanchem.com For example, its phosphoramidite (B1245037) form, N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite, is utilized in the synthesis of oligonucleotides and DNA probes, which are essential tools in molecular biology and diagnostics. biosynth.com These synthetic oligonucleotides containing this compound can help elucidate how this modification influences DNA structure and its interaction with proteins.

While much of the focus has been on its utility as a research tool, some studies have also explored the direct biological activities of this compound and its derivatives. For instance, some commercial suppliers note its potential as an antiviral and anticancer nucleoside, suggesting it may inhibit viral polymerases and DNA synthesis in cancer cells. vulcanchem.com However, detailed, peer-reviewed research to substantiate these claims is still emerging. The synthesis of N6-acetylated deoxyadenosine (B7792050) derivatives has been described in the context of creating various N6-substituted adenosines for biological evaluation. nih.gov The development of efficient synthetic routes is crucial for making these compounds more accessible for research and potential therapeutic applications. researchgate.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |

InChI |

InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19) |

InChI Key |

DKVIBEFOBOVION-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for N6 Acetyl 2 Deoxyadenosine and Its Analogues

Chemical Synthesis Routes for N6-Acetyl-2'-deoxyadenosine

The introduction of an acetyl group at the N6-position of 2'-deoxyadenosine (B1664071) is a critical modification for oligonucleotide synthesis, primarily to prevent side reactions at the exocyclic amino group during the automated assembly of DNA chains. umich.edu The choice of synthetic route depends on factors like yield, scalability, and the purity of the final product.

Direct acylation of 2'-deoxyadenosine is a common approach for preparing this compound. One established method involves the transient protection of the hydroxyl groups of the sugar moiety, followed by acylation of the N6-amino group. For instance, 2'-deoxyadenosine can be treated with an acylating agent like acetic anhydride (B1165640) in a suitable solvent such as pyridine (B92270). This method, while direct, often requires careful control of reaction conditions to selectively acylate the exocyclic amino group over the sugar hydroxyls or to manage the simultaneous acylation of all reactive sites followed by selective deprotection of the O-acyl groups.

A widely employed strategy is the one-pot transient silylation method. Here, 2'-deoxyadenosine is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride, to temporarily protect the 3'- and 5'-hydroxyl groups. Without isolating the silylated intermediate, an acetylating agent (e.g., acetyl chloride or acetic anhydride) is added to the reaction mixture. The N6-amino group is acylated, and subsequent treatment with aqueous ammonia (B1221849) or a similar base removes the silyl (B83357) protecting groups from the sugar, yielding this compound.

To enhance the efficiency and specificity of oligonucleotide synthesis, more labile protecting groups for the exocyclic amino functions of nucleobases are often preferred over the standard benzoyl or isobutyryl groups. oup.com Groups like phenoxyacetyl (Pac) and methoxyacetyl (Mac) are advantageous because they can be removed under milder basic conditions, which is crucial for synthesizing oligonucleotides containing alkali-labile modifications. oup.com

The synthesis using these groups follows a similar principle to direct acylation but often starts with the unprotected nucleoside. For example, to synthesize N6-phenoxyacetyl-2'-deoxyadenosine, 2'-deoxyadenosine is dissolved in pyridine and treated with phenoxyacetic anhydride. oup.com The reaction proceeds at room temperature, and after completion, the excess anhydride is quenched. A key step is the selective deprotection of the transiently acylated 3'- and 5'-hydroxyl groups. This is typically achieved by treatment with a mild base, such as a mixture of triethylamine-pyridine-water, which hydrolyzes the O-phenoxyacetyl groups while leaving the more stable N6-amide bond intact. oup.com This procedure yields N6-phenoxyacetyl-2'-deoxyadenosine, which can then be purified by silica (B1680970) gel chromatography. oup.com The use of methoxyacetyl chloride offers another alternative, providing good yields, although the methoxyacetyl group is generally less labile than the phenoxyacetyl group. oup.com

The stability of these protecting groups during the acidic detritylation step of oligonucleotide synthesis is a critical consideration. Studies have shown that N6-phenoxyacetyl-deoxyadenosine exhibits favorable stability against depurination under these acidic conditions when compared to the traditionally used N6-benzoyl protected adenosine (B11128). oup.com

Table 1: Comparison of N6-Protecting Groups for 2'-Deoxyadenosine

| Protecting Group | Acylating Agent | Deprotection Conditions | Key Advantages |

| Acetyl | Acetic Anhydride / Acetyl Chloride | Concentrated Ammonia | Standard, cost-effective |

| Phenoxyacetyl (Pac) | Phenoxyacetic Anhydride | Dilute Ammonia, Room Temp. | Fast deprotection, stable to acid oup.com |

| Methoxyacetyl (Mac) | Methoxyacetyl Chloride | Dilute Ammonia, Room Temp. | Good yield, milder deprotection oup.com |

| Benzoyl (Bz) | Benzoic Anhydride | Concentrated Ammonia, Heat | Standard, well-established caymanchem.com |

Preparation of this compound Phosphoramidites for Oligonucleotide Synthesis

The conversion of a protected nucleoside into a phosphoramidite (B1245037) is the final step required to create a building block suitable for automated, solid-phase oligonucleotide synthesis. umich.edu This process involves two principal modifications: the protection of the 5'-hydroxyl group and the phosphitylation of the 3'-hydroxyl group.

The synthesis begins with this compound. The 5'-hydroxyl group is selectively protected using an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. umich.eduumich.edu This is achieved by reacting this compound with DMT-chloride in pyridine. The DMT group serves as a "handle" during subsequent purification and is removed at the beginning of each coupling cycle in oligonucleotide synthesis to expose the 5'-hydroxyl for chain extension. umich.edu

Following the successful 5'-O-DMT protection, the resulting compound, 5'-O-DMT-N6-acetyl-2'-deoxyadenosine, is phosphitylated at the 3'-hydroxyl position. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, bis(diisopropylamino)(2-cyanoethoxy)phosphine. The reaction is carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, in the presence of a weak acid catalyst like N,N-diisopropylethylamine (DIPEA) or tetrazole. The product is the desired N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite. biosynth.com This molecule is a stable, yet reactive, monomer ready for incorporation into synthetic DNA sequences. biosynth.combiosynth.com The cyanoethyl group on the phosphorus is a protecting group that is removed during the final deprotection of the completed oligonucleotide. atdbio.com

Table 2: Key Reagents in this compound Phosphoramidite Synthesis

| Step | Reagent | Function |

| 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Adds an acid-labile protecting group to the 5'-OH, facilitating purification and synthesis. umich.edu |

| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite moiety at the 3'-OH for oligonucleotide coupling. |

Comparative Synthetic Approaches for Other N6-Substituted 2'-Deoxyadenosines

The synthetic strategies developed for this compound provide a foundation for producing a wide array of other N6-substituted analogues. These analogues are invaluable tools for investigating DNA damage, repair mechanisms, and for developing novel biotechnological applications.

N6-carboxymethyl-2'-deoxyadenosine (N6-CMdA) is a DNA adduct formed from exposure to certain N-nitroso compounds. nih.gov Its synthesis is crucial for toxicological and mutagenicity studies. A reported chemical synthesis starts with 2'-deoxyadenosine. nih.gov The exocyclic amino group is reacted with ethyl bromoacetate (B1195939) in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). This reaction introduces the carboxymethyl ethyl ester group at the N6-position. The subsequent step involves the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically achieved by treating the N6-carbethoxymethyl-2'-deoxyadenosine intermediate with a base, such as sodium hydroxide, followed by neutralization to yield N6-CMdA. nih.govresearchgate.net The resulting N6-CMdA can then be converted into a phosphoramidite building block for site-specific incorporation into oligonucleotides, enabling detailed studies of its effects on DNA replication and repair. nih.gov

Modified nucleosides capable of forming covalent cross-links within the DNA duplex are powerful tools for studying DNA structure and for therapeutic applications. N6-Aminoethyl-2'-deoxyadenosine is a precursor for such cross-linking agents. Its synthesis serves as a model for incorporating reactive functionalities into oligonucleotides. rsc.orgrsc.org

A common synthetic route starts not from 2'-deoxyadenosine itself, but from a more reactive precursor, such as a 6-halopurine nucleoside. For example, 6-chloro- or 6-iodopurine-2'-deoxyriboside can be used. The synthesis of the N6-aminoethyl derivative involves a nucleophilic substitution reaction where the halogen at the C6 position is displaced by a large excess of ethylenediamine. rsc.org This reaction is typically performed at an elevated temperature in a solvent like acetonitrile. rsc.org

For subsequent incorporation into oligonucleotides via phosphoramidite chemistry, the newly introduced primary amino group on the ethyl side chain must be protected. A common choice is the trifluoroacetyl (TFA) group, which is stable during oligonucleotide synthesis but can be readily removed during the final ammonia deprotection step. rsc.orgrsc.org The 5'-hydroxyl group is then protected with a DMT group, and the 3'-hydroxyl is phosphitylated, following the standard procedures described previously, to yield the final phosphoramidite building block. rsc.org This approach allows for the site-specific placement of the N6-aminoethyl-2'-deoxyadenosine analogue within a DNA sequence to study sequence-specific interstrand cross-linking. rsc.orgrsc.org

Routes for Incorporating N6-Alkyl and N6,N6-Bis-Substituted 2'-Deoxyadenosine Analogues

The introduction of alkyl groups at the N6 position of 2'-deoxyadenosine is a key modification for creating a diverse range of analogues. Several synthetic routes have been developed to achieve this, often starting from a protected 2'-deoxyadenosine derivative.

One common strategy involves the direct alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine. This can be achieved using alkyl halides in the presence of a base or through Mitsunobu reactions with alcohols. nih.gov Following the alkylation step, deacylation is performed to yield the desired N6-alkyl-2'-deoxyadenosine analogue. nih.gov This method has been successfully applied to prepare a series of N6-benzyladenosine analogues with varying linker lengths and structures between the adenine (B156593) and phenyl rings. nih.govresearchgate.net

Another approach involves the reaction of silyl-protected 2'-deoxyinosine (B131508) with in situ formed hexaalkylphosphorus triamides (HAPT) and iodine. nih.gov This method facilitates the formation of N6,N6-dialkyl-2'-deoxyadenosine derivatives. The stoichiometry of the amine and the use of a tertiary amine base can be crucial for driving the reaction to completion. nih.gov

Furthermore, N6-substituted adenosine derivatives can be synthesized through a Dimroth rearrangement of 1-N-substituted adenosines, which are formed by the reaction of trimethylsilyl derivatives of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides. researchgate.net

A facile, one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives has also been developed. This method involves treating inosine (B1671953) or 2'-deoxyinosine with alkyl or arylamines in the presence of BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide), leading to good to excellent yields without the need for protecting the sugar hydroxyl groups. researchgate.net

The table below summarizes some of the key reagents and conditions used in these synthetic routes.

| Starting Material | Reagents and Conditions | Product | Reference |

| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alkyl halides, Base or Alcohols, Mitsunobu reaction; then deacylation | N6-alkyl-2'-deoxyadenosine analogues | nih.gov |

| Silyl-protected 2'-deoxyinosine | In situ formed Hexaalkylphosphorus triamides (HAPT), Iodine | N6,N6-dialkyl-2'-deoxyadenosine derivatives | nih.gov |

| Trimethylsilyl derivative of N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alkyl halides; then Dimroth rearrangement | N6-substituted adenosine derivatives | researchgate.net |

| Inosine or 2'-deoxyinosine | Alkyl or arylamines, BOP, DIPEA, DMF | N6-adenosine and N6-2'-deoxyadenosine derivatives | researchgate.net |

Stereoselective Glycosylation Procedures in Deoxynucleoside Synthesis

The stereoselective formation of the N-glycosidic bond is a fundamental challenge in the synthesis of 2'-deoxynucleosides. The goal is typically to achieve a high yield of the biologically active β-anomer. Various glycosylation methods have been developed to control the stereochemistry at the anomeric center (C1').

One established method involves the condensation of a protected sugar, such as 1-chloro-2-deoxy-3,5-di-p-toluoyl-α-D-erythropentofuranose, with a silylated nucleobase. google.com While effective, this can sometimes lead to a mixture of α- and β-anomers. google.com

To improve stereoselectivity, methods utilizing thio-glycoside intermediates have been explored. For instance, a stereoselective synthesis of protected α- and β-2'-deoxy-2-thiouridine has been described where the reaction proceeds through a silylated thio-glycoside intermediate that undergoes an S2 → N1 rearrangement mediated by SnCl4. tandfonline.com

Another approach for achieving high β-selectivity is the use of 2-deoxythioriboside donors. In the presence of an in situ silylated nucleobase, thioglycosides can be activated with NIS/HOTf to yield nucleosides with good β-selectivity. researchgate.net The stereochemical outcome can be influenced by the choice of protecting groups on the C3 and C5 hydroxyls of the furanose ring. researchgate.net

The development of methods for the stereoselective synthesis of 2'-deoxynucleosides is an ongoing area of research, with the aim of creating more efficient and predictable routes to these important compounds. google.com

| Glycosylation Method | Key Features | Outcome | Reference |

| Condensation of Deoxyhalogenose | Uses a protected sugar like 1-chloro-2-deoxy-3,5-di-p-toluoyl-α-D-erythropentofuranose. | Can produce a mixture of α- and β-anomers. | google.com |

| Thio-glycoside Intermediate | Proceeds via a silylated thio-glycoside intermediate with subsequent rearrangement. | Can provide high stereoselectivity for either the α- or β-anomer depending on the conditions. | tandfonline.com |

| 2-Deoxythioriboside Donors | Activation of thioglycosides with NIS/HOTf in the presence of a silylated nucleobase. | Good β-selectivity, tunable by adjusting protecting groups. | researchgate.net |

Enzymatic Synthesis of N6-Modified Nucleoside Triphosphates Utilizing this compound Precursors

Enzymatic methods offer a powerful and highly specific alternative to chemical synthesis for the preparation of nucleoside triphosphates. These methods often proceed under mild conditions and can avoid the need for extensive protection and deprotection steps.

A common enzymatic approach for the synthesis of nucleoside triphosphates involves a one-pot cascade reaction using a series of kinases. frontiersin.org This typically includes a nucleoside kinase, a nucleoside monophosphate (NMP) kinase, and a nucleoside diphosphate (B83284) (NDP) kinase. frontiersin.org For the synthesis of N6-modified adenosine triphosphates, a suitable N6-modified adenosine or 2'-deoxyadenosine derivative, such as this compound, can serve as the initial substrate.

For the synthesis of certain modified nucleoside triphosphates, a minimally protected precursor is often preferred. For example, N6-acetyl-2'-methylseleno-2'-deoxyadenosine has been used as a precursor for the synthesis of 2'-SeCH3-ATP. d-nb.info The synthesis involves phosphorylation followed by deprotection of the acetyl group. d-nb.info

The enzymatic synthesis of base-modified 2'-deoxyribonucleoside triphosphates is a versatile strategy for producing substrates for the enzymatic synthesis of modified DNA, which has broad applications in bioanalysis and chemical biology. acs.orgacs.org

Optimization of Synthetic Pathways and Purity Assessment of this compound and Analogues

The optimization of synthetic pathways for this compound and its analogues is crucial for ensuring high yields, purity, and cost-effectiveness. This involves refining reaction conditions, such as solvent, temperature, and stoichiometry, and developing efficient purification methods.

For instance, in the synthesis of N6,3'-O-Dibenzoyl-2'-deoxyadenosine, a key intermediate in oligonucleotide synthesis, selective benzoylation is achieved by reacting 2'-deoxyadenosine with benzoyl chloride in anhydrous pyridine. Optimization of the reaction conditions is necessary to prevent over-benzoylation.

Purity assessment is a critical step in the synthesis of any chemical compound, particularly those intended for biological or therapeutic applications. A combination of analytical techniques is typically employed to confirm the structure and purity of this compound and its analogues.

High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of nucleoside derivatives. oup.com It allows for the separation and quantification of the desired product from any impurities or by-products. Thin-layer chromatography (TLC) is another common method for monitoring the progress of a reaction and assessing the purity of the final product. oup.com

Spectroscopic techniques are essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 31P NMR, provides detailed information about the structure of the molecule. oup.com Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound.

The table below outlines the common analytical techniques used for the purity assessment and characterization of this compound and its analogues.

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation, and quantification. | oup.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | oup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 31P) | Structural elucidation. | oup.com |

| Mass Spectrometry (MS) / LC-MS | Molecular weight confirmation. | |

| Elemental Analysis | Determination of the elemental composition. | oup.com |

Analytical and Spectroscopic Characterization Techniques for N6 Acetyl 2 Deoxyadenosine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the atomic-level structure and dynamics of N6-Acetyl-2'-deoxyadenosine.

High-Resolution 1H and 31P NMR for Structural Assignment and Conformational Analysis

High-resolution proton (¹H) NMR is a primary technique for the structural verification of this compound and its derivatives. The chemical shifts, coupling constants, and multiplicities of the proton signals allow for the unambiguous assignment of each proton in the molecule, from the purine base to the deoxyribose sugar moiety.

The orientation of the purine base relative to the sugar ring (the glycosidic torsion angle, χ) can be determined by observing Nuclear Overhauser Effects (NOEs) between the base protons (H8) and the sugar protons (H1', H2', H2''). An NOE between H8 and H1' is indicative of an anti conformation, which is typically preferred for purine deoxynucleosides. Conversely, an NOE between H8 and H2'/H2'' would suggest a syn conformation nih.gov. The N-acetyl group introduces another conformational element: the rotation around the C6-N6 amide bond. Analysis of related N-acetylated compounds suggests that the trans conformation of the amide bond is energetically preferred nih.gov.

While specific ³¹P NMR data for the mononucleoside this compound is not applicable as it lacks a phosphate group, this technique is crucial for analyzing its phosphorylated derivatives (nucleotides) and its incorporation into DNA oligonucleotides. In those contexts, ³¹P NMR chemical shifts are highly sensitive to the backbone conformation of the nucleic acid.

Table 1: Representative ¹H NMR Chemical Shift Assignments for 2'-Deoxyadenosine (B1664071) Derivatives Note: Chemical shifts are highly dependent on solvent and experimental conditions. This table provides illustrative data based on published values for related compounds. researchgate.netnih.gov

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

| H8 | ~8.1-8.3 | s |

| H2 | ~8.0-8.1 | s |

| H1' | ~6.3 | t |

| H3' | ~4.5 | m |

| H4' | ~4.1 | m |

| H5', H5'' | ~3.7-3.8 | m |

| H2' | ~2.7 | m |

| H2'' | ~2.5 | m |

| N-Acetyl CH₃ | ~2.1 | s |

Two-Dimensional NMR Techniques for Investigating Intramolecular Hydrogen Bonding and Molecular Conformation

Two-dimensional (2D) NMR experiments are powerful tools for confirming structural assignments and providing deeper insights into the three-dimensional structure and conformational dynamics of this compound.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton networks within the deoxyribose ring and confirming the connectivity of the sugar protons. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, enabling the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for confirming the site of modifications. For example, a correlation between the N-acetyl methyl protons and the C6 carbon of the purine ring would confirm the N6 position of the acetyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. As mentioned earlier, this is crucial for determining the glycosidic torsion angle (syn vs. anti). nih.govresearchgate.net

Recent studies on N6-substituted adenosines have shown that 2D NMR can reveal the presence of multiple conformations in solution due to hindered rotation around the C6-N6 bond or the formation of intramolecular hydrogen bonds. mdpi.comnih.govibch.ru For instance, the formation of a hydrogen bond between a proton on the N6-substituent and the N7 atom of the purine can lead to a distinct "mini-form" with a separate set of signals in COSY and other NMR spectra. mdpi.comnih.govibch.ruresearchgate.net Heteronuclear experiments like ¹H,¹⁵N-HMBC can directly probe such H-bonds, confirming their presence in one conformation but not another. mdpi.comnih.govibch.ru

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a cornerstone for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural characterization.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

High-resolution mass spectrometry (HRMS), commonly coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion (e.g., [M+H]⁺). This allows for the determination of the elemental formula of this compound with high confidence, serving as a definitive confirmation of its identity and purity. The measured mass is compared to the calculated theoretical mass, with a low mass error (typically <5 ppm) indicating a correct assignment. This technique has been extensively used to confirm the successful synthesis of various N6-substituted 2'-deoxyadenosine derivatives. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N₅O₄ biosynth.com |

| Calculated Monoisotopic Mass | 293.1124 g/mol |

| Ionization Mode | ESI Positive ([M+H]⁺) |

| Calculated m/z | 294.1202 |

Tandem Mass Spectrometry (MS/MS) for Characterization of Modified Nucleosides in Complex Mixtures

Tandem mass spectrometry (MS/MS) is essential for identifying and quantifying this compound within complex biological samples, such as DNA hydrolysates. nih.gov In an MS/MS experiment, the precursor ion corresponding to the protonated molecule is selected and fragmented, generating a characteristic product ion spectrum. The primary and most characteristic fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety.

This specific fragmentation event creates a highly specific transition that can be monitored in techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For this compound ([M+H]⁺, m/z 294.1), the major transition would correspond to the loss of the 2-deoxyribose group (mass = 116.05 Da), resulting in the protonated N6-acetyladenine base (m/z 178.1). By combining liquid chromatography separation with this highly specific mass transition detection, it is possible to achieve sensitive and accurate quantification of the modified nucleoside even at very low levels in a complex matrix. nih.govnih.gov This approach is a gold standard for studying DNA adducts. nih.gov

Chromatographic Methods for Purification and Analytical Separation

Chromatography is fundamental to both the preparation of pure this compound and its analysis.

Column Chromatography: Following chemical synthesis, silica (B1680970) gel column chromatography is a standard method for the initial purification of this compound from reaction byproducts and excess reagents. nsf.govnih.gov Different solvent systems, often involving gradients of ethyl acetate and methanol, are used to elute the compound from the silica stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the final purification and analytical assessment of the purity of this compound. Reversed-phase (RP) columns, such as C18, are most commonly used. plos.org A mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is employed to achieve separation. sielc.com The separation can be run under isocratic (constant mobile phase composition) or gradient (varying composition) conditions. plos.orgsielc.com Detection is often performed using a UV detector, monitoring at the absorbance maximum of the adenine (B156593) chromophore (around 260 nm). sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry (LC-MS and LC-MS/MS) provides the most powerful platform for the analysis of this compound. helixchrom.comnih.gov The HPLC system separates the components of a mixture, which are then introduced directly into the mass spectrometer for detection. This combination provides retention time and mass-to-charge ratio information simultaneously, offering unparalleled specificity for identification and quantification in complex biological samples. nih.govnih.gov Specialized HPLC methods, such as those using column switching, can be employed for online sample preparation and enhanced sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of nucleosides, including this compound. Its high resolution makes it ideal for assessing the purity of synthetic preparations and for separating the target compound from structural isomers, precursors, and degradation products.

Reversed-phase HPLC, particularly with C18 columns, is the most common modality for nucleoside analysis. umich.edunih.gov This method separates molecules based on their hydrophobicity. The separation is achieved by using a polar mobile phase, typically an aqueous buffer, and a nonpolar stationary phase (the C18 column). A gradient of an organic solvent, such as acetonitrile or methanol, is commonly used to elute compounds with increasing hydrophobicity. umich.edunih.gov For detection, UV-Vis spectrophotometry is frequently coupled with HPLC, as the aromatic nature of the nucleobase allows for sensitive detection. nih.gov While unmodified nucleosides are typically monitored at around 260 nm, the N6-acetyl group may shift the maximum absorption wavelength. For instance, a related compound, N6-(3-hydroxyphenyl) adenosine (B11128), was monitored at 299 nm. plos.org For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio information, confirming the molecular weight of the eluted compound. nih.gov

Detailed Research Findings: Protocols for nucleoside separation often employ aqueous buffers like ammonium acetate or triethylammonium acetate. nih.govprotocols.io The choice of buffer and the gradient profile are critical for achieving optimal separation. For instance, a shallow gradient of acetonitrile in an ammonium formate buffer can effectively separate various nucleosides. nih.gov The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Table 1: Typical HPLC Conditions for Nucleoside Analysis

| Parameter | Description | Common Settings |

|---|---|---|

| Stationary Phase (Column) | Typically a reversed-phase column. | Hypersil ODS (C18), Zorbax SB-C18, Accucore aQ nih.govprotocols.iothermofisher.cn |

| Mobile Phase A | Aqueous buffer. | 20-50 mM Ammonium Acetate (pH 5.3-6.9), 0.1 M Triethylammonium Acetate umich.edunih.govprotocols.io |

| Mobile Phase B | Organic solvent. | Acetonitrile or Methanol nih.govprotocols.io |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min umich.edunih.gov |

| Detection | Method for visualizing the separated compounds. | UV-Vis Diode Array Detector (DAD), Mass Spectrometry (MS) nih.govplos.org |

| Injection Volume | The amount of sample introduced into the system. | 10 - 50 µL umich.edu |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, its direct application to nucleosides like this compound is limited due to their high polarity, low volatility, and thermal instability. mcmaster.ca To overcome these challenges, chemical derivatization is an essential prerequisite for successful GC analysis. mcmaster.canih.gov

The primary goal of derivatization is to convert the polar functional groups (hydroxyl and amine groups) into less polar, more volatile, and more thermally stable moieties. For this compound, this typically involves converting the hydroxyl groups on the deoxyribose sugar to silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) (TMS) reagents) or acetyl esters (e.g., using acetic anhydride). mcmaster.caoup.commdpi.com While TMS derivatives are widely used, they are susceptible to hydrolysis and must be handled in anhydrous conditions. mcmaster.caresearchgate.net

Detailed Research Findings: Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). The sample is vaporized and separated on a capillary column. The retention time provides one level of identification, while the mass spectrometer fragments the eluted compound, producing a characteristic mass spectrum or "fingerprint" that allows for definitive structural confirmation. nih.govnih.gov The protocol for analyzing modified nucleosides in DNA often involves enzymatic digestion to release the individual nucleosides, followed by HPLC purification, derivatization, and subsequent GC-MS analysis. nih.gov This multi-step approach ensures that the analysis is both sensitive and specific.

Table 2: General Steps for GC-MS Analysis of Nucleosides

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Isolation of the nucleoside from a complex matrix (e.g., enzymatic digestion of DNA). | To obtain the analyte in a form suitable for derivatization. nih.gov |

| 2. Pre-purification (Optional) | Use of techniques like HPLC to purify the target nucleoside. | To remove interfering substances that could complicate the GC-MS analysis. nih.gov |

| 3. Derivatization | Chemical modification to increase volatility. | To make the compound amenable to gas-phase analysis (e.g., trimethylsilylation or acetylation). mcmaster.camdpi.com |

| 4. GC Separation | Injection into the GC system for separation on a capillary column. | To separate the derivatized analyte from other components based on boiling point and polarity. nih.gov |

| 5. MS Detection | The separated compound enters the mass spectrometer for ionization and fragmentation. | To obtain a mass spectrum that confirms the identity and structure of the analyte. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Duplex Melting Temperature Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for both the quantification of this compound and the investigation of its effects on the stability of DNA duplexes.

Concentration Determination: The concentration of this compound in a solution can be accurately determined using the Beer-Lambert law. unchainedlabs.com This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. labroots.com Nucleic acids and their constituent nucleosides absorb light strongly in the UV range (around 260 nm) due to the π → π* electronic transitions within their aromatic base structures. unchainedlabs.comlabroots.com The exact wavelength of maximum absorbance (λmax) can be influenced by modifications to the base, so it is crucial to determine the empirical λmax for this compound for accurate quantification.

Table 3: Beer-Lambert Law for Concentration Measurement

| Component | Symbol | Definition |

|---|---|---|

| Absorbance | A | The amount of light absorbed by the sample (dimensionless). Measured by the spectrophotometer. |

| Molar Absorptivity | ε (epsilon) | A constant unique to the molecule at a specific wavelength (units: M⁻¹cm⁻¹). |

| Concentration | c | The molar concentration of the analyte in the solution (units: M). |

| Path Length | l | The distance the light travels through the sample, typically the width of the cuvette (usually 1 cm). |

| Equation | A = εcl | Relates the measured absorbance to the unknown concentration. labroots.com |

Duplex Melting Temperature (Tm) Studies: UV-Vis spectroscopy is the primary method for measuring the thermal stability of DNA double helices, a property quantified by the melting temperature (Tm). labroots.commtu.edu The Tm is the temperature at which half of the double-stranded DNA (dsDNA) has dissociated into single-stranded DNA (ssDNA). This transition is monitored by measuring the absorbance at 260 nm as the temperature is slowly increased. nih.gov

Table 4: Factors Influencing DNA Melting Temperature (Tm)

| Factor | Effect on Tm | Rationale |

|---|---|---|

| GC Content | Increases | G-C pairs have three hydrogen bonds, while A-T pairs have two, making G-C richer sequences more stable. labroots.com |

| Salt Concentration | Increases | Cations (e.g., Na⁺) shield the negatively charged phosphate backbone, reducing electrostatic repulsion between strands. labroots.comthermofisher.com |

| Base Mismatches | Decreases | Mismatches disrupt the regular hydrogen bonding and stacking interactions within the duplex. thermofisher.com |

| Nucleoside Modifications | Varies | Modifications like N6-acetylation can either stabilize or destabilize the duplex depending on their size, charge, and impact on hydrogen bonding. |

Computational and Biophysical Methods for Structural Elucidation and Molecular Dynamics Simulation

To complement experimental data, computational and biophysical methods provide atomic-level insights into the structure and dynamics of this compound and its impact on nucleic acid structure. Molecular Dynamics (MD) simulations are a particularly powerful tool in this regard. nih.gov

MD simulations use classical mechanics to model the movements and interactions of atoms over time. arxiv.org By placing a DNA or RNA duplex containing this compound in a simulated aqueous environment, researchers can observe how the modification influences the molecule's conformational dynamics, stability, and interactions with other molecules. A key component of these simulations is the "force field," a set of parameters that defines the potential energy of the system's atoms. nih.gov Force fields like AMBER are commonly used for nucleic acid simulations. nih.gov

Detailed Research Findings: Research on the related modification N6-methyladenosine (m6A) has demonstrated the utility of MD simulations. These studies focus on refining force field parameters to accurately reproduce experimental results, such as duplex melting temperatures. nih.govarxiv.org Such simulations can reveal crucial details, including the preference of the modified base for syn vs. anti conformations, its effect on local helical parameters, and changes in the hydrogen bonding patterns. This information is critical for understanding the functional consequences of the modification. Applying these computational approaches to this compound would allow for a detailed prediction of its structural and energetic impact on DNA and RNA.

Table 5: Tools for Molecular Dynamics (MD) Simulation of Modified Nucleosides

| Tool | Category | Examples | Purpose |

|---|---|---|---|

| Simulation Software | MD Engine | GROMACS, AMBER, NAMD | To run the simulation by calculating atomic trajectories over time. nih.gov |

| Force Field | Parameter Set | AMBER, CHARMM, GROMOS | To describe the physics of atomic interactions (bonds, angles, electrostatics). nih.gov |

| Water Model | Solvent Model | TIP3P, SPC/E | To accurately simulate the aqueous environment surrounding the nucleic acid. nih.gov |

| Analysis Software | Post-processing | VMD, PyMOL | To visualize trajectories and analyze structural properties like hydrogen bonds and conformational changes. |

Advanced Research Applications and Methodological Developments Involving N6 Acetyl 2 Deoxyadenosine

Design and Application of N6-Acetyl-2'-deoxyadenosine as Molecular Probes in Biochemical Assays

This compound serves as a precursor in the synthesis of specialized molecular probes for biochemical assays. biosynth.com Its structure, particularly the presence of the acetyl group at the N6 position, allows for specific interactions and recognition by various cellular components. The phosphoramidite (B1245037) form of this compound is particularly useful for its incorporation into synthetic DNA strands, which can then be used as probes. biosynth.com

These molecular probes are instrumental in studying a variety of biological processes. For instance, they can be employed to investigate the binding affinities and specificities of DNA-protein interactions. The acetyl group can act as a unique identifier or a point of modification for the attachment of reporter molecules such as fluorescent dyes or biotin. This enables researchers to track the location and interactions of the modified DNA within a complex biological sample. While not found in nature, the synthetic nature of this compound allows for the design of probes with tailored properties to investigate specific biological questions, such as the mechanisms of antiviral and anticancer agents. biosynth.com

Integration into Synthetic Oligonucleotides for Investigating Structure-Function Relationships of Modified Nucleic Acids

The integration of this compound into synthetic oligonucleotides is a key application for studying the structure-function relationships of modified nucleic acids. chemrxiv.orgmdpi.com The synthesis of such modified oligonucleotides has been a significant challenge due to the base-labile nature of the N6-acetyladenosine modification under standard synthesis conditions. mdpi.commtu.edu However, recent advancements in solid-phase synthesis techniques, such as the use of the 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) group as a linker and for the protection of exocyclic amino groups, have enabled the successful incorporation of N6-acetyladenosine into oligodeoxynucleotides (ODNs). mdpi.commtu.edu These mild deprotection and cleavage conditions ensure the stability of the sensitive acetyl modification. mdpi.com

The presence of an N6-acetyl group can influence the biophysical properties of the DNA duplex. For example, studies on the related N4-acetylcytidine have shown that acetylation can increase the thermal stability of DNA duplexes. mdpi.com By incorporating this compound at specific sites within an oligonucleotide, researchers can systematically investigate how this modification affects DNA structure, stability, and its interaction with other molecules. This approach is crucial for understanding the biological roles of naturally occurring DNA modifications and for the development of novel nucleic acid-based therapeutics, such as antisense oligonucleotides, RNAi, and CRISPR technologies. chemrxiv.orgmdpi.comnih.gov

Below is a table summarizing the properties and applications of oligonucleotides containing this compound:

Properties and Applications of this compound-Modified Oligonucleotides

| Property / Application | Description |

|---|---|

| Synthesis | Requires specialized solid-phase synthesis methods with mild deprotection conditions to preserve the acetyl group. mdpi.commtu.edu |

| Biophysical Properties | The acetyl group can alter the local DNA structure and stability, potentially affecting duplex melting temperature. mdpi.com |

| Structure-Function Studies | Enables detailed investigation into how specific modifications influence DNA conformation and recognition by proteins. |

| Therapeutic Potential | Facilitates the development of modified oligonucleotides for antisense, RNAi, and CRISPR-based therapies. chemrxiv.orgmdpi.com |

Development of In Vitro Assays for Studying Enzymatic Processing of N6-Modified Deoxyadenosines

The development of robust in vitro assays is essential for elucidating the enzymatic processing of modified nucleosides like this compound. While specific enzymes that process this synthetic modification are not well-characterized, assays designed for other N6-modified adenosines can be adapted. For instance, in vitro N-terminal acetylation assays, which often utilize [14C]-acetyl-Coenzyme A, provide a framework for studying the transfer of acetyl groups. nih.gov These assays can be modified to investigate potential "writer" enzymes that might add an acetyl group to the N6 position of deoxyadenosine (B7792050) or "eraser" enzymes that could remove it.

Kinetic studies are a cornerstone of these in vitro assays, allowing for the determination of key enzymatic parameters. wikipedia.org By measuring reaction rates under varying substrate concentrations, researchers can determine the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme for this compound. Such kinetic analyses can reveal the efficiency and specificity of an enzyme for this particular substrate compared to its unmodified counterpart, deoxyadenosine. nih.gov These assays are critical for identifying and characterizing the cellular machinery that may interact with and metabolize N6-acetylated nucleosides, providing insights into their potential biological roles and metabolic fate.

The following table outlines a general approach for an in vitro enzymatic assay for this compound:

Framework for an In Vitro Enzymatic Assay

| Step | Description |

|---|---|

| 1. Enzyme and Substrate Preparation | Purify the candidate enzyme and synthesize this compound. |

| 2. Reaction Incubation | Combine the enzyme and substrate in a suitable buffer system and incubate for a defined period. |

| 3. Reaction Quenching | Stop the reaction at various time points, often by heat inactivation or chemical means. |

| 4. Product Detection and Quantification | Analyze the reaction mixture using techniques like HPLC or mass spectrometry to separate and quantify the substrate and any resulting products. |

| 5. Kinetic Analysis | Determine kinetic parameters (Km, Vmax) by measuring reaction rates at different substrate concentrations. wikipedia.org |

Methodological Advancements in Detecting and Quantifying N6-Nucleobase Modifications in DNA

Accurate detection and quantification of N6-nucleobase modifications in DNA are paramount for understanding their biological significance. While this compound is not a known natural modification, the methodologies developed for the closely related N6-methyladenine (6mA) are directly applicable. nih.gov These methods can be broadly categorized into antibody-based and mass spectrometry-based approaches.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and quantitative method for detecting modified nucleosides. biorxiv.org This technique can accurately measure the global levels of N6-modifications in genomic DNA. More advanced techniques, such as Direct-Read 6mA sequencing (DR-6mA-seq), provide single-base resolution mapping of 6mA, and similar approaches could potentially be developed for N6-acetyladenine. nih.gov Computational methods are also emerging as powerful tools for predicting the sites of 6mA modification based on DNA sequence features, which could be adapted for other N6-modifications. nih.gov

This table compares different methods for detecting N6-nucleobase modifications:

Comparison of Detection Methods for N6-Nucleobase Modifications

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Dot Blot | Antibody-based detection of the modification on a membrane. | Simple, qualitative assessment of global modification levels. | Low sensitivity, not quantitative. |

| DIP-seq | Immunoprecipitation of DNA fragments containing the modification followed by sequencing. | Genome-wide mapping of modification sites. | Dependent on antibody specificity, potential for bias. nih.gov |

| LC-MS/MS | Separation and identification of modified nucleosides based on their mass-to-charge ratio. | Highly sensitive and quantitative for global levels. biorxiv.org | Does not provide sequence context. |

| DR-6mA-seq | Direct sequencing with mutation-based identification of modified bases. | Single-base resolution, antibody-independent. nih.gov | Technically demanding, currently specific to 6mA. |

Q & A

Basic Research Questions

Q. How can N6-Acetyl-2'-deoxyadenosine be reliably identified and characterized in experimental settings?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to confirm the acetylation at the N6 position. For solubility and sample preparation, dissolve the compound in methanol or DMSO after purging with inert gas to prevent oxidation .

Q. What are the recommended methods for synthesizing this compound with high purity?

- Methodological Answer : Employ regioselective acetylation of 2'-deoxyadenosine using acetic anhydride or acetyl chloride under anhydrous conditions. Purify the product via reverse-phase HPLC or silica-gel column chromatography. Validate purity using UV spectrophotometry (λ~260 nm for nucleosides) and confirm the absence of unreacted starting materials via thin-layer chromatography (TLC) .

Q. What solvent systems are optimal for handling this compound in biochemical assays?

- Methodological Answer : Use methanol or DMSO for stock solutions due to the compound's solubility profile. For aqueous assays, dilute stock solutions into buffered systems (e.g., PBS or Tris-HCl) while maintaining <5% organic solvent to avoid denaturation of biomolecules. Centrifuge at 10,000 × g for 5 minutes to remove insoluble particulates before use .

Advanced Research Questions

Q. How does the incorporation of this compound into DNA affect polymerase fidelity during replication, and what experimental approaches can quantify this effect?

- Methodological Answer : Conduct in vitro replication assays using DNA polymerases (e.g., Taq or Klenow fragment) with templates containing site-specific N6-acetyl modifications. Compare error rates via Sanger sequencing or next-generation sequencing (NGS). Kinetic parameters (e.g., , ) can be measured using stopped-flow spectroscopy to assess polymerase inhibition .

Q. What strategies are effective in resolving discrepancies in reported mass spectrometry data for this compound adducts across different studies?

- Methodological Answer : Optimize ionization parameters (e.g., electrospray ionization (ESI) vs. matrix-assisted laser desorption/ionization (MALDI)) and collision energy in tandem MS. Use isotopically labeled internal standards (e.g., -acetylated derivatives) to normalize signals. Cross-validate findings with synthetic standards and replicate analyses across multiple instruments .

Q. How can researchers differentiate this compound from other N6-modified deoxyadenosine derivatives (e.g., N6-methyl) using tandem mass spectrometry?

- Methodological Answer : Monitor characteristic fragmentation patterns. The acetyl group () produces distinct neutral losses (e.g., 60 Da for CHCO) compared to methyl (). Use high-resolution MS (HRMS) to distinguish isotopic peaks and confirm exact masses (e.g., for N6-acetyl vs. for N6-methyl) .

Q. What epigenetic implications arise from the presence of this compound in genomic DNA, and what model systems are appropriate to study this?

- Methodological Answer : Investigate its role in DNA-protein interactions using chromatin immunoprecipitation (ChIP) or electrophoretic mobility shift assays (EMSAs). Use bacterial models (e.g., Geobacillus kaustophilus) or eukaryotic cell lines engineered with acetyltransferase enzymes. Compare transcriptional profiles via RNA-seq in acetylated vs. wild-type DNA .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.